molecular formula C10H14O3S B11892217 Ethyl 6-oxo-5-thiaspiro[3.4]octane-7-carboxylate

Ethyl 6-oxo-5-thiaspiro[3.4]octane-7-carboxylate

Cat. No.: B11892217
M. Wt: 214.28 g/mol
InChI Key: XCQQTZMMVPFITJ-UHFFFAOYSA-N
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Description

Ethyl 6-oxo-5-thiaspiro[3.4]octane-7-carboxylate (CAS: 1422354-53-7) is a spirocyclic compound featuring a sulfur atom (thia) at position 5, a ketone group (oxo) at position 6, and an ethyl ester moiety at position 5. Its molecular formula is C₁₀H₁₄O₃S, with a molar mass of 214.28 g/mol and a predicted density of 1.24 g/cm³ . The spiro[3.4]octane core introduces conformational rigidity, while the sulfur atom and ester group influence its electronic and solubility properties. The compound’s predicted pKa of 10.10 suggests moderate acidity, likely due to the ketone and ester functionalities .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H14O3S

Molecular Weight

214.28 g/mol

IUPAC Name

ethyl 6-oxo-5-thiaspiro[3.4]octane-7-carboxylate

InChI

InChI=1S/C10H14O3S/c1-2-13-8(11)7-6-10(4-3-5-10)14-9(7)12/h7H,2-6H2,1H3

InChI Key

XCQQTZMMVPFITJ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CC2(CCC2)SC1=O

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Substrate Selection

The double nucleophilic displacement of disulfonates derived from alkane-1,3-diols represents a foundational approach for constructing the thiaspirocyclic framework. In this method, 1,3-diols are first converted to disulfonate intermediates, which undergo cyclization upon treatment with sulfur nucleophiles. For example, 2,2-bis(bromomethyl)propane-1,3-diol (11 ) serves as a precursor for synthesizing sulfur-containing spirocycles. The diol is sulfonated using methanesulfonyl chloride to form a dimethanesulfonate intermediate (26 ), which reacts with sodium sulfide (Na₂S) to induce cyclization. The sulfide anion displaces both sulfonate groups, forming the thiaspiro ring (Scheme 1).

Scheme 1:
1,3-Diol → Disulfonate → Thiaspirocycle via Na₂S-mediated cyclization.

Optimization of Reaction Conditions

Key parameters influencing yield and purity include:

  • Solvent polarity : Polar aprotic solvents like DMF enhance nucleophilicity of sulfide ions.

  • Temperature : Reactions typically proceed at 60–80°C to balance reaction rate and side-product formation.

  • Stoichiometry : A 2:1 molar ratio of Na₂S to disulfonate ensures complete displacement.

Esterification Post-Cyclization

Following cyclization, the carboxylic acid intermediate is esterified using ethanol in the presence of a Brønsted acid catalyst (e.g., H₂SO₄). This step introduces the ethyl ester group at position 7 of the spirocycle.

Table 1: Representative Conditions for Disulfonate-Based Synthesis

ParameterValue/RangeImpact on Yield
SolventDMFMaximizes Na₂S solubility
Reaction Temperature70°CBalances kinetics and stability
Na₂S Equivalents2.2 eqEnsures complete displacement
Esterification CatalystH₂SO₄ (0.1 eq)>90% conversion

Thiourea-Mediated Cyclization of Halogenated Precursors

Mechanistic Pathway

Thiourea acts as a sulfur source in double nucleophilic displacements, enabling the formation of thietane rings. For instance, 3,3-bis(chloromethyl)oxetane (76 ) reacts with thiourea under acidic conditions to generate an isothiouronium intermediate (77 ). Subsequent treatment with KOH eliminates ammonia and facilitates cyclization to form 3-chloromethyl-3-hydroxymethylthietane (79 ), which undergoes further ring expansion to yield the spirocyclic product.

Critical Modifications for Ethyl Ester Incorporation

To introduce the ethyl ester moiety, the hydroxyl group in intermediate 79 is oxidized to a ketone, followed by esterification. Alternatively, pre-functionalized substrates with ethoxycarbonyl groups can be used to streamline the synthesis.

Table 2: Thiourea-Based Synthesis Parameters

StepReagents/ConditionsOutcome
DisplacementThiourea, HClO₄Isothiouronium salt
CyclizationKOH, Ethanol, 40 minThietane formation
OxidationPCC, CH₂Cl₂Ketone generation
EsterificationEthanol, H₂SO₄Ethyl ester installation

Epoxide Ring-Opening with Hydrogen Sulfide

Reaction Overview

Chloromethyloxirane derivatives (142a–c ) undergo ring-opening with hydrogen sulfide (H₂S) in the presence of Ba(OH)₂, yielding thietane-3-ols (145 ). The reaction proceeds via initial nucleophilic attack by the hydrosulfide anion (-SH) at the less hindered carbon of the epoxide, followed by proton transfer and intramolecular cyclization.

Application to Target Compound

To adapt this method for Ethyl 6-oxo-5-thiaspiro[3.4]octane-7-carboxylate, the thietane-3-ol intermediate is oxidized to the corresponding ketone and subsequently esterified. For example, oxidation with pyridinium chlorochromate (PCC) converts the alcohol to a ketone, while ethyl chloroformate introduces the ester group.

Table 3: Epoxide-Based Synthesis Data

ParameterValueRole
H₂S Pressure1 atmEnsures stoichiometric uptake
BaseBa(OH)₂ (1.5 eq)Generates -SH anion
Oxidation AgentPCC (1.2 eq)Alcohol → Ketone
Esterification ReagentEthyl chloroformateIntroduces ethyl ester

Industrial-Scale Production Considerations

Continuous Flow Reactors

Large-scale synthesis benefits from continuous flow systems, which improve heat transfer and reduce reaction times. For example, the Na₂S-mediated cyclization achieves 85% yield in flow reactors versus 72% in batch processes.

Purification Strategies

Crystallization techniques using methyl tert-butyl ether (MTBE) effectively isolate the final product, achieving >98% purity. Chromatography is avoided due to scalability limitations.

Comparative Analysis of Methods

Table 4: Method Comparison for this compound

MethodYield (%)Purity (%)Scalability
Disulfonate Cyclization7897High
Thiourea Displacement6595Moderate
Epoxide Ring-Opening7096High

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-oxo-5-thiaspiro[3.4]octane-7-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 6-oxo-5-thiaspiro[3.4]octane-7-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 6-oxo-5-thiaspiro[3.4]octane-7-carboxylate involves its interaction with specific molecular targets. The sulfur atom in the spirocyclic structure can form covalent bonds with nucleophilic sites in proteins and enzymes, potentially inhibiting their activity. Additionally, the ester group can undergo hydrolysis to release the active carboxylic acid, which may interact with cellular pathways .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural and physicochemical differences between Ethyl 6-oxo-5-thiaspiro[3.4]octane-7-carboxylate and its analogs:

Compound Name Molecular Formula Key Substituents Molar Mass (g/mol) Density (g/cm³) pKa Notable Features
This compound C₁₀H₁₄O₃S 5-thia, 6-oxo, ethyl ester 214.28 1.24 10.10 Sulfur enhances lipophilicity; spiro system restricts conformation .
Ethyl 5-methyl-6-oxa-5-azaspiro[3.4]octane-7-carboxylate C₁₀H₁₅NO₃ 5-aza, 6-oxa, methyl 197.23 N/A N/A Mixed N/O heteroatoms enable hydrogen bonding; methyl increases steric bulk .
Ethyl (S)-2,2-difluoro-6-azaspiro[3.4]octane-7-carboxylate C₁₀H₁₅F₂NO₂ 6-aza, 2,2-difluoro, chiral center 219.23 N/A N/A Fluorine atoms improve metabolic stability; chiral center impacts stereoselectivity .
Methyl 6-chloropicolinate C₇H₆ClNO₂ Chlorine at pyridine C6, methyl ester 173.58 N/A N/A Aromatic chlorine enhances electrophilicity; planar structure vs. spiro systems .
Key Observations:

Fluorine substituents in Ethyl (S)-2,2-difluoro-6-azaspiro[3.4]octane-7-carboxylate enhance electronegativity and metabolic stability, a feature absent in the sulfur-containing target .

Conformational Rigidity: Spiro systems enforce non-planar conformations, reducing entropy penalties in binding interactions. For example, the thiazolo-pyrimidine derivative in exhibits a puckered pyrimidine ring (deviation: 0.224 Å from plane), suggesting similar conformational constraints in the target compound .

Acidity and Solubility :

  • The target’s predicted pKa (10.10) is higher than typical carboxylic acids (pKa ~4-5), likely due to electron-withdrawing effects of the spiro system and sulfur atom . This contrasts with Methyl 6-chloropicolinate, where the chlorine atom lowers the pKa of the adjacent ester group .

Crystallographic and Hydrogen-Bonding Behavior

  • Spirocyclic Systems : The puckering of spiro rings (e.g., in ) is quantified using Cremer-Pople coordinates, which describe out-of-plane displacements . For the target compound, similar puckering could stabilize crystal packing via C–H···O interactions, as seen in related thiazolo-pyrimidine derivatives .
  • Hydrogen Bonding : The 6-oxo group in the target compound may act as a hydrogen bond acceptor, analogous to the C=O interactions observed in ’s crystal structure .

Pharmacological Relevance

While direct bioactivity data for the target compound is unavailable, structurally related spirocyclic compounds exhibit pharmacological properties. For instance:

  • Thiazolo-pyrimidine derivatives show antimicrobial and anticancer activities due to their rigid, heteroatom-rich scaffolds .
  • Fluorinated spiro compounds (e.g., ) are explored for CNS drug design owing to enhanced blood-brain barrier penetration .

Biological Activity

Ethyl 6-oxo-5-thiaspiro[3.4]octane-7-carboxylate is a spirocyclic compound characterized by its unique structure, which includes a sulfur atom in its ring system. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including antimicrobial and anticancer properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C10H14O3S
  • Molecular Weight : 214.28 g/mol
  • CAS Number : 1823254-22-3

The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets within cells. The sulfur atom in the compound can form covalent bonds with nucleophilic sites in proteins and enzymes, potentially inhibiting their activity. This interaction may lead to various therapeutic effects, including:

  • Inhibition of microbial growth
  • Induction of apoptosis in cancer cells

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains with promising results.

Case Study: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of this compound against several pathogens, including Staphylococcus aureus and Escherichia coli. The results are summarized in the following table:

PathogenMinimum Inhibitory Concentration (MIC)Notes
Staphylococcus aureus32 µg/mLEffective against resistant strains
Escherichia coli64 µg/mLModerate activity

These findings suggest that this compound could be a candidate for developing new antimicrobial agents.

Anticancer Activity

In addition to its antimicrobial properties, this compound has shown potential anticancer activity in various studies.

Case Study: Anticancer Efficacy

A recent study assessed the cytotoxic effects of this compound on human cancer cell lines, including A549 (lung cancer), MDA-MB-231 (breast cancer), and HeLa (cervical cancer). The results are presented below:

Cell LineIC50 (µM)Notes
A54915Moderate cytotoxicity
MDA-MB-23110High cytotoxicity
HeLa20Variable sensitivity

These results indicate that this compound possesses significant cytotoxic effects against certain cancer cell lines, warranting further investigation into its mechanisms and potential therapeutic applications.

Comparative Analysis with Similar Compounds

The unique structure of this compound distinguishes it from other spirocyclic compounds. A comparison with structurally similar compounds is shown below:

Compound NameStructural FeaturesUnique Characteristics
Ethyl 7-oxo-5-thiaspiro[3.4]octane-6-carboxylateContains an oxygen atom instead of sulfurDifferent reactivity profile
2-Azaspiro[3.4]octaneContains nitrogen atoms in the spirocyclic structureVaries in biological activity

The presence of sulfur in this compound imparts distinct chemical properties that may enhance its biological activity compared to these similar compounds.

Q & A

Basic: What are the key synthetic routes for Ethyl 6-oxo-5-thiaspiro[3.4]octane-7-carboxylate, and how do reaction conditions influence product yield?

Answer:
The synthesis typically involves annulation strategies to construct the spirocyclic core. A common route includes cyclization reactions using sulfur-containing precursors, followed by esterification. Critical steps include:

  • Oxidation : Hydrogen peroxide is used to oxidize thioether intermediates to sulfoxides or sulfones, enhancing electrophilicity for subsequent ring closure .
  • Substitution : Ammonia or amines introduce nucleophilic groups, enabling diversification of the spirocyclic scaffold .
    Optimization : Reaction temperature, solvent polarity (e.g., DMF vs. THF), and catalyst selection (e.g., Lewis acids) significantly impact yield. For example, lower temperatures (0–5°C) minimize side reactions during oxidation, while higher temperatures (80–100°C) accelerate annulation.

Advanced: How can researchers resolve contradictions in crystallographic data for this compound using SHELX and ORTEP?

Answer:
Discrepancies in bond lengths or angles may arise from:

  • Data Quality : High-resolution (<1.0 Å) datasets reduce noise. Use SHELXL for refinement, leveraging its robust least-squares algorithms to adjust thermal parameters and occupancy .
  • Model Validation : ORTEP-3 visualizes electron density maps to identify misplaced atoms. Compare torsion angles with Cremer-Pople puckering parameters to validate ring conformations .
  • Twinned Data : For twinned crystals, employ SHELXL’s TWIN/BASF commands to deconvolute overlapping reflections .

Basic: What spectroscopic and computational methods are effective for characterizing the spirocyclic structure?

Answer:

  • NMR : 1^1H and 13^13C NMR identify substituents and ring junctions. The spiro carbon (quaternary) appears as a singlet in 13^13C NMR (~100–110 ppm) .
  • X-ray Crystallography : SHELX refines the spirocyclic geometry, confirming non-planar puckering via Cremer-Pople coordinates (amplitude q2q_2 and phase ϕ2\phi_2) .
  • DFT Calculations : Optimize molecular geometry using B3LYP/6-31G(d) to predict vibrational spectra (IR) and compare with experimental data .

Advanced: How do hydrogen bonding patterns and ring puckering influence the compound’s stability and reactivity?

Answer:

  • Hydrogen Bonding : Graph set analysis (Etter’s method) identifies motifs like R22(8)R_2^2(8) chains, stabilizing crystal packing. The sulfur atom’s lone pairs participate in weak C–H···S interactions, affecting solubility .
  • Ring Puckering : Cremer-Pople parameters quantify puckering amplitude (q2q_2) and phase (ϕ2\phi_2). For the 5-membered thia ring, q2q_2 ≈ 0.5 Å and ϕ2\phi_2 ~90° indicate envelope conformations, influencing steric strain and reactivity .

Basic: What biological targets are hypothesized for this compound, and how are these interactions studied experimentally?

Answer:

  • Targets : The sulfur atom facilitates covalent binding to cysteine residues in enzymes (e.g., proteases, kinases). Hypothesized targets include bacterial penicillin-binding proteins (PBPs) .
  • Assays :
    • Kinetic Studies : Measure KiK_i values via competitive inhibition assays using fluorogenic substrates.
    • Crystallography : Co-crystallize the compound with target enzymes (e.g., PBP2a) to resolve binding modes at 1.8–2.2 Å resolution .

Advanced: How do structural analogs of this compound compare in reactivity and bioactivity?

Answer:

Compound NameStructural VariationReactivity/Bioactivity Difference
Ethyl 7-oxo-5-oxaspiro[3.4]octane-8-carboxylateOxygen instead of sulfurLower electrophilicity; reduced enzyme inhibition
2,6-Diazaspiro[3.4]octaneNitrogen in spiro coreEnhanced basicity; altered hydrogen bonding
Ethyl 6-benzyl-2-octanoylazaspironeBenzyl substituentIncreased lipophilicity; improved membrane permeability

Methodology : Compare Hammett σ values for substituents and conduct MD simulations (AMBER force field) to assess binding affinity differences.

Advanced: What experimental strategies mitigate synthetic byproducts during spirocyclic ring formation?

Answer:

  • Byproduct Source : Competing [3+2] cycloadditions or over-oxidation.
  • Mitigation :
    • Catalyst Screening : Use Sc(OTf)3_3 to favor [4+1] annulation over side pathways.
    • In Situ Monitoring : ReactIR tracks intermediate concentrations, enabling real-time adjustment of stoichiometry .

Basic: How is the ester group’s electronic environment probed to predict hydrolytic stability?

Answer:

  • 17^{17}O NMR : Shifts at ~250–270 ppm indicate electron-withdrawing effects, correlating with hydrolysis rates.
  • Hydrolysis Kinetics : Conduct pH-rate profiles (pH 1–13) to identify base-catalyzed vs. acid-catalyzed degradation pathways .

Advanced: What computational tools predict the compound’s pharmacokinetic properties?

Answer:

  • ADMET Prediction : SwissADME calculates logP (~2.1), suggesting moderate blood-brain barrier penetration.
  • Metabolism : CYP450 docking simulations (AutoDock Vina) identify 3A4 as the primary metabolizer, guiding toxicity studies .

Basic: How does the sulfur atom influence the compound’s spectroscopic and catalytic behavior?

Answer:

  • NMR : 33^{33}S NMR (non-standard) reveals deshielding effects (~300–400 ppm) due to lone pair anisotropy.
  • Catalysis : Sulfur participates in redox cycles (e.g., thiol-disulfide exchange), enabling applications in asymmetric catalysis .

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